molecular formula C15H19N5O2 B2921910 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide CAS No. 2097865-12-6

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide

Cat. No.: B2921910
CAS No.: 2097865-12-6
M. Wt: 301.35
InChI Key: OFUXZIJSCSYQSG-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide is a synthetic chemical compound designed for pharmaceutical and life sciences research. It features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Pyrazole-containing compounds are frequently investigated as kinase inhibitors , anti-inflammatory agents , and cannabinoid receptor antagonists . The integration of a pyridine ring and a morpholine carboxamide moiety in its structure is a common strategy to fine-tune molecular properties such as solubility, metabolic stability, and binding affinity to biological targets. This molecular architecture makes it a valuable candidate for researchers exploring new therapeutic agents, particularly in oncology and immunology. The compound is provided with high purity and quality, intended for in vitro assays to help scientists elucidate novel biological pathways and mechanisms of action. THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-15(19-7-9-22-10-8-19)17-5-6-20-12-14(11-18-20)13-1-3-16-4-2-13/h1-4,11-12H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUXZIJSCSYQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound.

    Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the morpholine derivative using a carboxylation reaction, typically under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and morpholine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrazole rings, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, under inert atmosphere conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and morpholine rings.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted derivatives at the pyridine and pyrazole rings.

Scientific Research Applications

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Target (Inferred) Reference
N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide C₁₅H₁₉N₅O₂ 301.35 Pyridinyl-pyrazole, morpholine carboxamide Kinases, enzyme antagonists
N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide C₁₆H₂₀N₄O₂S 332.4 Pyridinyl-pyrazole, cyclopropanesulfonamide Farnesyltransferase antagonists
4-Amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide Not provided Not provided Fluoroethyl, morpholine carboxamide Not specified
2-(4-(4-(Morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-N-(2-(4-(trifluoromethyl)benzamido)ethyl)pyrimidine-5-carboxamide (13a) C₃₀H₃₁F₃N₈O₆ 668.62 Nitrophenylpiperazine, trifluoromethyl, pyrimidine CDK2 inhibitors
1-Butyl-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazole-4-carboxamide (4g) C₂₅H₃₁N₅O₃S 497.61 Morpholinosulfonyl, pyrazole carboxamide Farnesyltransferase antagonists
Key Observations:

Structural Complexity : Compounds like 13a () are significantly larger (MW 668.62) and incorporate multiple aromatic systems (pyrimidine, nitrophenyl), which may improve target affinity but reduce oral bioavailability compared to the simpler target compound (MW 301.35) .

Functional Group Variations: Sulfonamide vs. Fluorine Substitution: The fluoroethyl group in may enhance metabolic stability and lipophilicity, though its impact on activity remains unclear . Morpholinosulfonyl: Compound 4g () uses a sulfonyl-linked morpholine, which could alter electronic properties and binding interactions compared to carboxamides .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The morpholine carboxamide in the target compound likely improves aqueous solubility compared to sulfonamide analogs (e.g., ) but may reduce lipophilicity.

Biological Activity

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant studies and data.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of morpholine derivatives with pyrazole and pyridine moieties. The structural features that contribute to its biological activity include:

  • Pyrazole Ring : Known for various pharmacological effects.
  • Morpholine Group : Enhances solubility and bioavailability.
  • Pyridine Substituent : Contributes to receptor interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results:

CompoundCell LineIC50 (µM)Mechanism of Action
AA5490.39Induction of autophagy
BMCF70.46Inhibition of Aurora-A kinase
CHCT1160.01Apoptosis induction

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis and autophagy induction, as well as targeting specific kinases involved in cancer progression .

2. Anti-inflammatory Properties

The pyrazole moiety has been linked to anti-inflammatory effects. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as IL-17 and TNFα, which are crucial in inflammatory pathways:

CompoundCytokine TargetedIC50 (µM)
DIL-170.1 - 1
ETNFα0.023 - 0.089

These results indicate that this compound may act as a potent anti-inflammatory agent, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory activity against epoxide hydrolase (sEH) with varying potency depending on structural modifications:

Compound ModificationsEH Inhibition (nmol/L)
Unmodified50.2
With additional methylene groups16.2

This highlights the importance of structure–activity relationships in optimizing the efficacy of pyrazole-based compounds .

Case Studies

Several case studies have focused on the pharmacological evaluation of pyrazole derivatives similar to this compound:

  • Study on Antitumor Activity : A derivative was tested against multiple cancer cell lines, demonstrating significant growth inhibition and induction of apoptosis.
  • Evaluation of Anti-inflammatory Effects : In vivo studies showed reduced inflammation markers in animal models treated with the compound, supporting its potential therapeutic use.
  • Mechanistic Studies : Molecular docking studies revealed that the compound could effectively bind to target proteins involved in cancer and inflammation pathways, suggesting a rational basis for its biological activity.

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